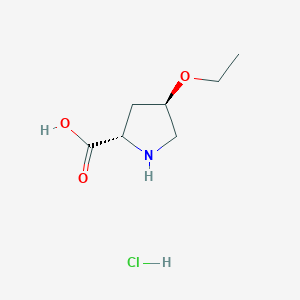

Clorhidrato de ácido (2S,4R)-4-etoxipirrolidina-2-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their ability to enhance the pharmacokinetic and pharmacodynamic properties of drugs

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereochemistry allows for the development of drugs with enhanced pharmacokinetic and pharmacodynamic properties. For example, it is utilized in the synthesis of neuroexcitatory kainoids, which are important in neurological research.

Organic Synthesis

This compound acts as an intermediate in the synthesis of complex organic molecules. Its unique structural characteristics enable chemists to create a wide range of derivatives that can be tailored for specific applications in drug development .

Biological Studies

The compound is employed in studies focusing on enzyme inhibition and protein stabilization:

- Enzyme Inhibition: Research indicates that it can inhibit aldolase activity, which is significant in metabolic pathways such as glycolysis and gluconeogenesis. The mechanism involves binding to the enzyme's active site, thus preventing substrate access .

- Protein Stabilization: It has been shown to enhance protein stability by incorporating fluorinated proline derivatives into protein structures, which can improve their functional longevity.

Industrial Applications

In addition to its roles in medicinal chemistry and organic synthesis, (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride is used in the production of agrochemicals and other industrial chemicals. Its ability to act as a chiral building block makes it valuable for creating specialized compounds in various industrial processes.

Case Studies

- Neuroexcitatory Kainoids Synthesis:

- Enzyme Inhibition Studies:

Mecanismo De Acción

Target of Action

It is known that this compound is a derivative of trans-4-hydroxy-l-proline , which is used as a chiral building block in the production of many pharmaceuticals .

Mode of Action

Trans-4-Hydroxy-L-proline is used in the synthesis of neuroexcitatory kainoids and antifungal echinocandins , suggesting that it may interact with its targets to produce these effects.

Biochemical Pathways

Trans-4-Hydroxy-L-proline is a natural constituent of animal structural proteins such as collagen and elastin , suggesting that it may play a role in the synthesis and function of these proteins.

Result of Action

Trans-4-Hydroxy-L-proline is used in the synthesis of neuroexcitatory kainoids and antifungal echinocandins , suggesting that it may have neuroexcitatory and antifungal effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride typically involves the diastereoselective synthesis of the pyrrolidine ring. One common method is the ring construction from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . The reaction conditions often involve the use of zinc and magnesium enolates to achieve high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form.

Análisis De Reacciones Químicas

Types of Reactions

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparación Con Compuestos Similares

Similar Compounds

Some similar compounds include:

(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: This compound is used as a chiral building block in the synthesis of pharmaceuticals and has similar applications in protein stabilization.

(2S,4S)-4-Hydroxyproline: Another chiral building block used in the synthesis of bioactive molecules and pharmaceuticals.

Pyrrolidine-2-one derivatives: These compounds have diverse applications in medicinal chemistry and are used in the design of novel therapeutic agents.

Uniqueness

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of the ethoxy group, which can influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound in the design of novel bioactive molecules with specific pharmacological properties.

Actividad Biológica

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound is a derivative of pyrrolidine, which is known for its role in various biological processes and as a building block in organic synthesis.

- Molecular Formula : C₇H₁₃ClN₁O₂

- Molecular Weight : 174.64 g/mol

- Structure : The compound features a pyrrolidine ring with an ethoxy group and a carboxylic acid, contributing to its biological activity.

The biological activity of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride primarily involves:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may play a role in metabolic pathways or disease processes.

- Protein Stabilization : It can stabilize protein structures, enhancing their functional longevity and activity.

Enzyme Inhibition

Research indicates that (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride acts as an inhibitor for several enzymes. In particular:

- Aldolase Inhibition : Studies have shown that derivatives of pyrrolidine can inhibit aldolase activity, which is crucial in glycolysis and gluconeogenesis pathways. The inhibition mechanism typically involves binding to the active site of the enzyme, preventing substrate access.

Case Studies

-

Cancer Cell Line Studies :

- A study evaluated the cytotoxic effects of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride on various cancer cell lines. Results indicated significant growth inhibition in HeLa and A549 cells at micromolar concentrations.

- Table 1 : Cytotoxicity Results

Cell Line IC50 (µM) HeLa 12.5 A549 15.0 MCF7 20.0 -

Neuroprotective Effects :

- Another study explored the neuroprotective properties of the compound against oxidative stress-induced cell death in neuronal cell cultures. The compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the ethoxy group and the carboxylic acid moiety can significantly influence biological activity. For instance:

- Increasing the length of the alkyl chain on the ethoxy group enhanced enzyme inhibition potency.

- Substituents on the pyrrolidine ring also affected binding affinity to target proteins.

Propiedades

IUPAC Name |

(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-2-11-5-3-6(7(9)10)8-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNDGXLMGLFLGY-IBTYICNHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(NC1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1C[C@H](NC1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.